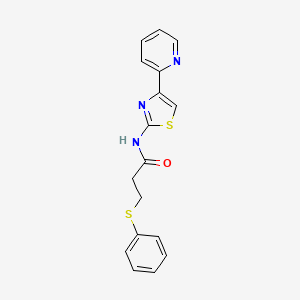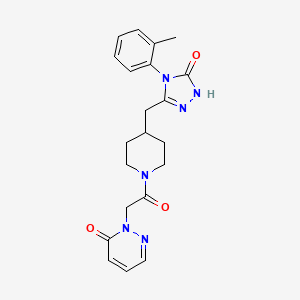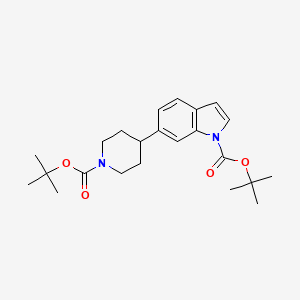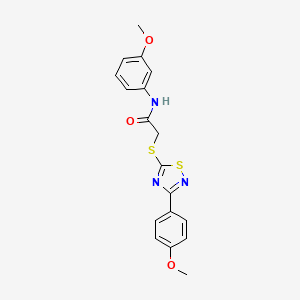
3-Isopropyl-3-methylpyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-3-methylpyrrolidine hydrochloride is a chemical compound with the molecular formula C8H18ClN. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3-Isopropyl-3-methylpyrrolidine hydrochloride is represented by the InChI code:1S/C8H17N.ClH/c1-7(2)8(3)4-5-9-6-8;/h7,9H,4-6H2,1-3H3;1H . This indicates that the compound consists of a pyrrolidine ring substituted with isopropyl and methyl groups. Physical And Chemical Properties Analysis
3-Isopropyl-3-methylpyrrolidine hydrochloride is a solid at room temperature . It has a molecular weight of 163.69 .Aplicaciones Científicas De Investigación
Novel Synthesis Approaches
Researchers have developed innovative synthesis methods for compounds structurally related to 3-Isopropyl-3-methylpyrrolidine hydrochloride. For instance, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride showcases a method involving condensation, N-alkylation, and hydrolysis, providing a high yield and purity suitable for scale-up production (Cheng Qing-fang, 2005). Similarly, a study on the synthesis of cis-3-amino-2-methylpyrrolidines via ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines demonstrates a novel protocol for preparing compounds with potential antipsychotic applications (M. D’hooghe, W. Aelterman, N. de Kimpe, 2009).
Analytical Methodologies
In the realm of analytical chemistry, research has been conducted to develop and validate methods for determining related compounds. A study focused on the determination of N-methylpyrrolidine in cefepime for injection using capillary electrophoresis has been validated, highlighting its application in pharmaceutical analysis (S. Prasanna et al., 2010). Another research effort analyzed N-methylpyrrolidine in cefepime hydrochloride using ion chromatography, emphasizing the method's simplicity, rapidity, and sensitivity (N. Page, R. Stevenson, M. Powell, 2014).
Chemical Synthesis and Characterization
Studies on the chemical synthesis and characterization of novel compounds have also been reported. For example, the efficient one-pot microwave-assisted synthesis and spectroscopic characterization of novel antitumor and antimicrobial hydroxypyrrolidin2-ones demonstrate the versatility of microwave-assisted synthesis in generating bioactive compounds (E. Azmy et al., 2018). Additionally, the synthesis of cefepime dihydrochloride from 7-ACA through various chemical modifications further illustrates the importance of synthetic chemistry in pharmaceutical development (Feng Run, 2002).
Pharmacological Profiles and Synthesis for Biological Applications
Research into the pharmacological profiles of compounds and their synthesis for biological applications has yielded significant insights. The study on the pharmacology of a novel 5-HT2A receptor antagonist underscores the exploration of related compounds for potential therapeutic uses (T. Ogawa et al., 2002). Another research effort describes the asymmetric synthesis of a highly substituted N-acylpyrrolidine, demonstrating the importance of stereochemistry in drug design and synthesis (Armel A. Agbodjan et al., 2008).
Direcciones Futuras
While specific future directions for 3-Isopropyl-3-methylpyrrolidine hydrochloride are not mentioned in the search results, the pyrrolidine scaffold is of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring makes it a versatile scaffold for the design of new compounds with different biological profiles .
Propiedades
IUPAC Name |
3-methyl-3-propan-2-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)8(3)4-5-9-6-8;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPSFFSXSUXKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCNC1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-3-methylpyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluoro-3-methylphenyl)-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2810454.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(phenylthio)propanamide](/img/structure/B2810456.png)



![5-[(4-Amino-3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine;dihydrochloride](/img/structure/B2810463.png)

![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810465.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2810466.png)
![[4-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B2810467.png)
![1-((3-Bromophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2810471.png)
